molecular formula C6H2F5NO2S B13509814 2,2-Difluoro-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]aceticacid

2,2-Difluoro-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]aceticacid

Cat. No.: B13509814
M. Wt: 247.14 g/mol
InChI Key: SHUSFTOGFQDLFO-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid is a fluorinated organic compound with the molecular formula C6H2F5NO2S It is characterized by the presence of a thiazole ring substituted with a trifluoromethyl group and a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid typically involves the reaction of 4-(trifluoromethyl)-1,3-thiazole with difluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds. These products are often characterized by their unique chemical and physical properties, making them valuable for further applications .

Scientific Research Applications

2,2-Difluoro-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C6H2F5NO2S

Molecular Weight

247.14 g/mol

IUPAC Name

2,2-difluoro-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid

InChI

InChI=1S/C6H2F5NO2S/c7-5(8,4(13)14)3-12-2(1-15-3)6(9,10)11/h1H,(H,13,14)

InChI Key

SHUSFTOGFQDLFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C(C(=O)O)(F)F)C(F)(F)F

Origin of Product

United States

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